![molecular formula C36H27N B13645369 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes multiple phenyl groups attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with aniline under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Applications De Recherche Scientifique
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline exerts its effects is primarily through its interactions with molecular targets. The compound can bind to specific receptors or enzymes, influencing their activity. The pathways involved may include signal transduction mechanisms that lead to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler structure with two phenyl rings.
Triphenylamine: Contains three phenyl groups attached to a nitrogen atom.
Tetraphenylethene: Known for its photochromic and fluorescence properties.
Uniqueness
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline is unique due to its specific arrangement of phenyl groups and the presence of an aniline core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C36H27N |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C36H27N/c1-3-11-27(12-4-1)33-15-7-9-17-35(33)29-19-23-31(24-20-29)37-32-25-21-30(22-26-32)36-18-10-8-16-34(36)28-13-5-2-6-14-28/h1-26,37H |
Clé InChI |
FLNGTJGQZUIEIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
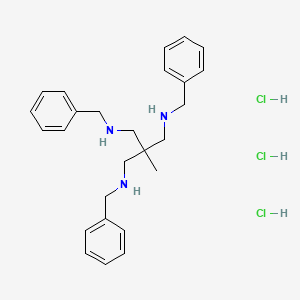
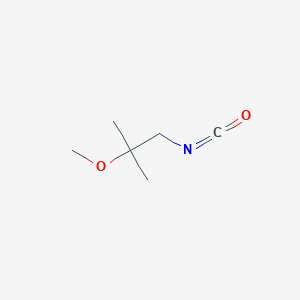
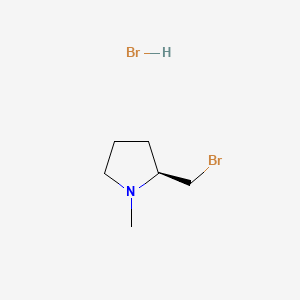
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
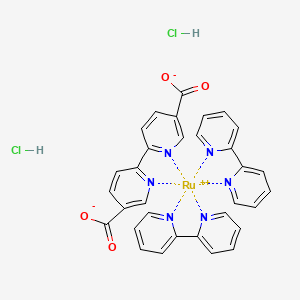
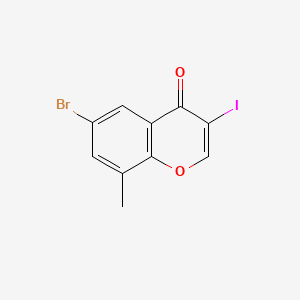
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)

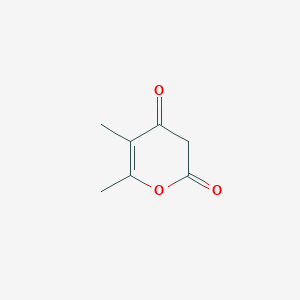
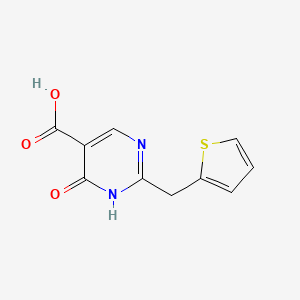
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
